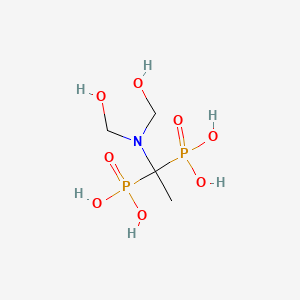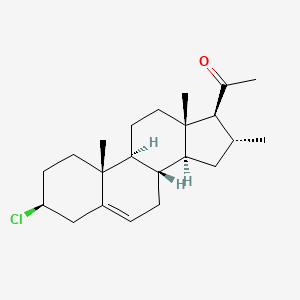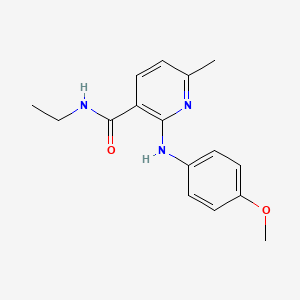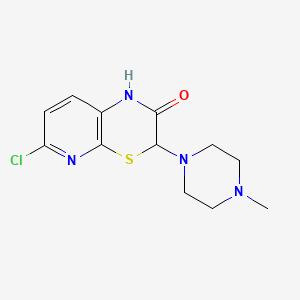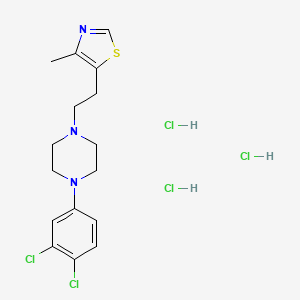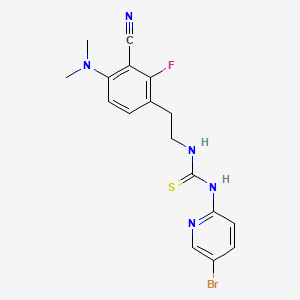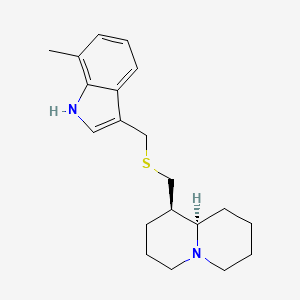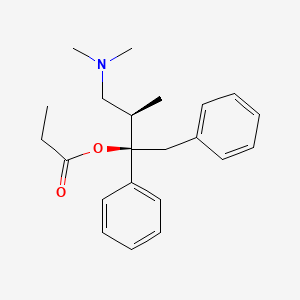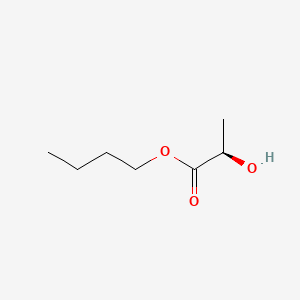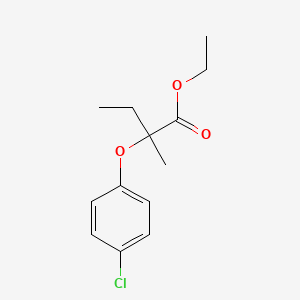
Ethyl (+-)-2-(4-chlorophenoxy)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenoxy group attached to a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenoxy)-2-methylbutanoic acid.
Reduction: Formation of 2-(4-chlorophenoxy)-2-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenoxy)butanoate
- (4-Chlorophenoxy)acetic acid ethyl ester
Uniqueness
Ethyl (±)-2-(4-chlorophenoxy)-2-methylbutanoate is unique due to its specific structural features, such as the presence of a methyl group on the butanoate moiety. This structural variation can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
71547-88-1 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-13(3,12(15)16-5-2)17-11-8-6-10(14)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
ABQSBTGFNFVYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


